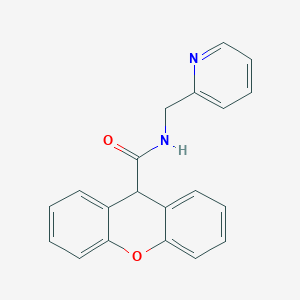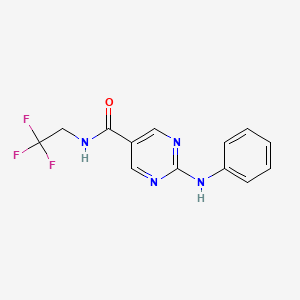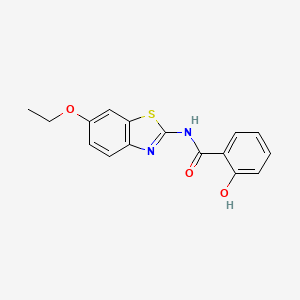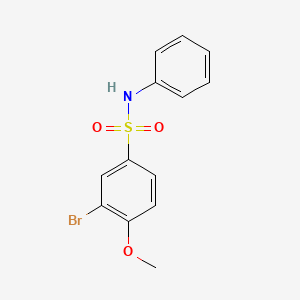
2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one is an organic compound that belongs to the oxazole family. It is also known as chalcone oxazole and has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage. It has also been reported to inhibit the growth of various microorganisms such as bacteria and fungi. In addition, it has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one in lab experiments include its ease of synthesis, low cost, and broad range of pharmacological activities. However, the compound has some limitations such as its poor solubility in water, which can limit its use in certain assays. In addition, its potential toxicity and side effects need to be carefully evaluated before its use in in vivo studies.
Future Directions
There are several future directions for the research on 2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one. One potential direction is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of its potential use as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and microbial infections. Furthermore, the development of new methods for the synthesis of 2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one and its derivatives can also be explored to improve the yield and purity of the compound.
Synthesis Methods
The synthesis of 2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one can be achieved by the condensation of 3-chloroacetophenone, benzaldehyde, and glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a chalcone intermediate, which subsequently undergoes cyclization to form the oxazole ring. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antimicrobial, antifungal, anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
(4Z)-2-(3-chlorophenyl)-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO2/c19-15-10-5-9-14(12-15)17-20-16(18(21)22-17)11-4-8-13-6-2-1-3-7-13/h1-12H/b8-4+,16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMWYNIERHPCLE-MAHQCVNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5682275.png)

![N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682296.png)

![2-{9-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}propanoic acid](/img/structure/B5682306.png)


![N,3-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5682326.png)
![3-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylic acid](/img/structure/B5682336.png)
![methyl 1-(cyclopropylmethyl)-3-[2-(1,4-diazepan-1-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate hydrochloride](/img/structure/B5682343.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5682358.png)


![1-methyl-4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)piperazine](/img/structure/B5682386.png)